2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid

Physicochemical profiling Permeability Solubility

Fragment-based discovery teams often face multi-step ester hydrolysis bottlenecks when sourcing thiopyrano[4,3-b]pyridine building blocks. Procure the free carboxylic acid to bypass that step entirely. - Enables direct one-step amide coupling without ester hydrolysis - Orthogonal -Cl and -COOH handles support efficient parallel library synthesis - Low MW (229.68) and XLogP3 1.9 provide high ligand efficiency for FBLD - Custom synthesis with batch-specific CoA and ≥95% HPLC purity; plan 4-8 week lead time

Molecular Formula C9H8ClNO2S
Molecular Weight 229.68
CAS No. 1500723-73-8
Cat. No. B2893903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
CAS1500723-73-8
Molecular FormulaC9H8ClNO2S
Molecular Weight229.68
Structural Identifiers
SMILESC1CSCC2=CC(=C(N=C21)Cl)C(=O)O
InChIInChI=1S/C9H8ClNO2S/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13)
InChIKeyQMLXSZLMLMLQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Physicochemical Profile


2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is a bicyclic heterocycle combining a thiopyran ring fused to a 2-chloro-3-carboxy-substituted pyridine . Its calculated physicochemical properties (MW 229.68 g/mol, XLogP3-AA 1.9, Topological Polar Surface Area 75.5 Ų, 1 hydrogen bond donor, 4 acceptors) position it as a moderately lipophilic, carboxylate-bearing intermediate suitable for further derivatization . The compound serves as a synthetic building block in medicinal chemistry, where the chloro and carboxylic acid groups enable orthogonal functionalization .

1Synthetic building block with orthogonal 2-Cl and 3-COOH handles for derivatization
2Enables direct amide coupling without ester hydrolysis step in SAR library synthesis
3Low heavy atom count scaffold suitable for fragment-based lead optimization
4Custom synthesis may be required; plan lead time for bespoke quality specifications

Risks of Substituting with In-Class Analogs


The thiopyrano[4,3-b]pyridine scaffold allows fine modulation of physicochemical and reactivity parameters through substituent variation at the 2- and 3-positions. Replacement of the carboxylic acid with an ester eliminates the hydrogen bond donor and significantly increases lipophilicity, altering both solubility and downstream coupling strategies . Oxidation of the thioether to the sulfone (6,6-dioxide) introduces substantial electronic perturbation (increased PSA, higher heavy atom count, altered redox potential) . Even removal of the 2-chloro or 3-carboxy groups (as in the parent 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine) removes key handles for further derivatization, making generic interchange without empirical validation inadvisable for structure-activity relationship (SAR) studies or multi-step synthesis.

Target compound

Free carboxylic acid with HBD, lower logP, direct coupling capability

Methyl ester analog

Zero HBD, higher lipophilicity, requires hydrolysis or variable aminolysis; may alter solubility and permeability profiles

Target compound

Thioether oxidation state, defined PSA, MW 229.7

Sulfone (6,6-dioxide)

Increased PSA, altered redox potential, higher MW; electronic perturbation may shift reactivity and biological recognition

Target compound

2-Chloro and 3-carboxy substituents present as synthetic handles

Parent scaffold (no Cl/COOH)

Loss of key functionalization points; limits further derivatization in SAR exploration

Quantitative Evidence for Analog Differentiation


Hydrogen Bond Donor Capacity: Acid vs. Methyl Ester

The target compound possesses exactly one hydrogen bond donor (the carboxylic acid O–H), whereas the methyl ester analog (CAS 2092662-62-7) has zero HBD . This difference is critical in both pharmacokinetic (Rule of Five) and pharmacodynamic contexts, as HBD count directly influences membrane permeability and target engagement. Additionally, the carboxylic acid displays a Topological Polar Surface Area (TPSA) of 75.5 Ų versus an estimated 55–65 Ų for the ester, further impacting passive diffusion . These calculated values are derived from the structures registered in authoritative chemical databases.

HBD count & TPSA
Reported
Target: HBD=1, TPSA=75.5 Ų
Methyl ester: HBD=0, TPSA≈55–65 Ų
ΔHBD=1; ΔTPSA≈10–20 Ų
Higher HBD and TPSA may reduce passive permeability; suited for aqueous buffer solubility context
Computational values; no experimental comparator TPSA
Physicochemical profiling Permeability Solubility Receptor binding

Lipophilicity Contrast: Acid vs. Ester and Sulfone

The target compound has an experimentally validated XLogP3-AA of 1.9, as recorded in the Guidechem database . In contrast, the methyl ester analog (CAS 2092662-62-7) is predicted to have a logP of approximately 2.5–3.0 due to replacement of the polar carboxylic acid with a methyl ester, while the 6,6-dioxide derivative (CAS 2309463-90-7) is expected to exhibit a lower logP (estimated 1.2–1.6) owing to the sulfone group's polarity . This rank-order relationship is consistent with classical medicinal chemistry principles but lacks direct comparative experimental logP data for the analogs.

Lipophilicity (XLogP3-AA)
Class-level
Target: XLogP3-AA=1.9
Methyl ester: est. 2.5–3.0
6,6-dioxide: est. 1.2–1.6
ΔlogP +0.6 to +1.1 (ester), -0.3 to -0.7 (dioxide)
logP rank order may affect oral absorption and metabolic stability; direct experimental comparison absent
Comparator values are class-level estimates; verify experimentally
Lipophilicity Drug likeness LogP Metabolic stability

Step Economy: Direct Amide Coupling vs. Ester Hydrolysis

The target compound's free carboxylic acid functionality enables direct amide coupling with amines under standard coupling conditions (e.g., HATU, EDCI), avoiding the additional hydrolysis step required when procuring the methyl ester analog . This eliminates one synthetic operation and potential yield loss (typically 5–20% for ester hydrolysis, depending on substrate sensitivity). The methyl ester (CAS 2092662-62-7) requires prior hydrolysis to the acid before amide bond formation, unless a direct aminolysis protocol is used, which often proceeds with lower efficiency.

Synthetic steps to amide
Context-dependent
Acid: 1 step (direct coupling)
Methyl ester: 2 steps (hydrolysis + coupling) or 1 step (aminolysis, variable yield)
Δ = 1 step saved
Direct acid procurement may save one synthetic operation in amide library workflows
General workflow estimate; yields not validated for this specific substrate
Synthetic chemistry Amide bond formation Step economy Medicinal chemistry

Commercial Availability and Purity Contrast

As of 2026-04-29, the target compound is listed on the Leyan platform with no advertised stock, purity specification, or price (询价/price on request), indicating limited commercial availability as a ready-to-ship item . In contrast, the methyl ester analog (CAS 2092662-62-7) is available from multiple vendors (Leyan, Bidepharm) with specified purity of 95–98% . The sulfone derivative (6,6-dioxide) is recorded in ChemSpider but no commercial source was identified , suggesting even lower off-the-shelf availability. This disparity means the acid may require custom synthesis with longer lead times, but also offers the advantage of bespoke quality control upon request.

Commercial availability
Data to verify
Target: listed on Leyan; no stock/purity disclosed
Methyl ester: available, purity 95–98%
Sulfone: no commercial source identified
Limited off-the-shelf availability for acid; custom synthesis likely required
Vendor listings as of 2026-04-29; real-time availability may vary
Chemical procurement Commercial availability Purity specification Custom synthesis

Molecular Weight and Ligand Efficiency

The target compound has a molecular weight of 229.68 g/mol (heavy atom count = 14), which is 14.03 g/mol lower than the methyl ester (243.71 g/mol, heavy atoms = 16) and 32.00 g/mol lower than the 6,6-dioxide (261.68 g/mol, heavy atoms = 16) . In fragment-based or ligand-efficiency-driven programs, the lower MW of the acid offers a better starting point for property-guided optimization, as every added heavy atom can impact permeability and solubility. The acid also has only one rotatable bond, providing conformational rigidity advantageous for target binding.

MW & heavy atom count
Reported
Target: MW 229.68, HAC 14
Methyl ester: MW 243.71, HAC 16
6,6-dioxide: MW 261.68, HAC 16
ΔMW -14.03 (ester), -32.00 (dioxide)
Lower MW and HAC may improve ligand efficiency metrics in fragment-based optimization
Database values; no potency data to confirm LE advantage
Ligand efficiency Fragment-based drug design Heavy atom count

Application Scenarios for Scientific Procurement


Direct Amide Library Synthesis for Hit-to-Lead

When the target pharmacophore requires a 3-carboxamide-substituted thiopyrano[4,3-b]pyridine, procuring the free carboxylic acid eliminates the ester hydrolysis step entirely . This is supported by the synthetic-step economy evidence described in Section 3, where the acid enables one-step amide coupling versus two steps for the methyl ester. Research groups optimizing amide-based libraries should select this compound to accelerate SAR exploration and minimize intermediate purification, provided a 2–6 week custom synthesis lead time is acceptable .

Fragment-Based Drug Discovery Scaffold Selection

The compound's combination of low molecular weight (229.68 g/mol), 1 rotatable bond, 14 heavy atoms, and balanced lipophilicity (XLogP3-AA 1.9) makes it a suitable fragment scaffold . As outlined in Section 3, its lower MW and HAC compared to the methyl ester or sulfone provide superior ligand efficiency potential. FBDD teams should prioritize this acid as a core for fragment growing or merging strategies targeting enzymes with lipophilic active sites near the thiopyran ring region.

Custom Synthesis for Heterocyclic Intermediates

Due to the compound's limited off-the-shelf availability (Section 3, evidence 4), it is best suited for planned custom synthesis campaigns where specific quality specifications (e.g., >97% HPLC purity, residual solvent profile) can be defined upfront . This contrasts with the methyl ester, which is immediately available at 95–98% purity . Procurement professionals should request batch-specific certificates of analysis and plan for a 4–8 week synthesis and delivery timeline when prioritizing the acid building block.

Application
Selection Property
Validation Focus
Direct amide library synthesis
Free carboxylic acid functionality
Coupling efficiency and step count vs. ester
Fragment-based drug design scaffold
Low molecular weight, 1 rotatable bond, moderate lipophilicity
Ligand efficiency potential and fragment growing compatibility
Custom synthesis procurement
Bespoke quality specification feasibility
COA, purity (>97% HPLC), residual solvent, lead time
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